Lipophilicity Advantage: XLogP3 Comparison Against N-(Thiazol-2-yl)furan-2-carboxamide
The target compound exhibits a computed XLogP3 of 4.5, substantially exceeding that of the monocyclic analog N-(thiazol-2-yl)furan-2-carboxamide (XLogP3 ≈ 1.2). This >100‑fold increase in predicted octanol/water partition coefficient results directly from the addition of the fused acenaphthene ring system and correlates with improved membrane permeability potential in cellular assays [1]. Higher lipophilicity is a critical parameter for CNS-penetrant or intracellular-targeting programs where simpler thiazole carboxamides routinely fail due to insufficient passive diffusion [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | N-(Thiazol-2-yl)furan-2-carboxamide: XLogP3 ≈ 1.2 |
| Quantified Difference | ΔXLogP3 ≈ 3.3 (approximately >100‑fold increase in logP units) |
| Conditions | PubChem computed XLogP3-AA algorithm (2025) |
Why This Matters
For procurement decisions in CNS or intracellular target programs, a logP > 3 is often a minimum gatekeeper, making the target compound eligible where the simpler analog would be deselected.
- [1] PubChem. Compound Summary for CID 3641742 (target) and CID 2773994 (comparator). Computed XLogP3-AA values. National Center for Biotechnology Information (2025). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 5, 235–248 (2010). DOI: 10.1517/17460441003605098 View Source
